3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid

Physicochemical Property Drug Design ADME Prediction

3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a synthetic heterocyclic compound belonging to the uracil family. It features a pyrimidine-2,4(1H,3H)-dione core modified with a propanoic acid side chain at the N1 position and two methyl groups at the C5 position.

Molecular Formula C9H14N2O4
Molecular Weight 214.22 g/mol
CAS No. 1338495-13-8
Cat. No. B1394488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid
CAS1338495-13-8
Molecular FormulaC9H14N2O4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCC1(CN(C(=O)NC1=O)CCC(=O)O)C
InChIInChI=1S/C9H14N2O4/c1-9(2)5-11(4-3-6(12)13)8(15)10-7(9)14/h3-5H2,1-2H3,(H,12,13)(H,10,14,15)
InChIKeyRFRVHFCFILXVQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid (CAS 1338495-13-8): A 5,5-Dimethyluracil Derivative for Targeted Chemical Synthesis


3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid is a synthetic heterocyclic compound belonging to the uracil family. It features a pyrimidine-2,4(1H,3H)-dione core modified with a propanoic acid side chain at the N1 position and two methyl groups at the C5 position. This structure distinguishes it from other uracil-1-yl propanoic acids and provides unique chemical properties, including enhanced lipophilicity and steric hindrance, making it a valuable intermediate in pharmaceutical and agrochemical synthesis . Its molecular formula is C9H14N2O4, and it has a molecular weight of 214.22 g/mol .

Why 5,5-Dimethyl Substitution Matters Over Generic Uracil-1-Propanoic Acids


Generic substitution among uracil-1-propanoic acid derivatives is unreliable due to the significant impact of C5 substitution on physicochemical properties and, consequently, on biological activity and reactivity. The presence of a gem-dimethyl group at C5 induces specific steric and electronic effects that are absent in the unsubstituted analog (CAS 90370-39-1). This structural modification fundamentally alters the compound's LogP, hydrogen-bonding capacity, and molecular geometry, which are critical for target binding in medicinal chemistry and for its performance as a synthetic building block [1]. A simple replacement with a non-methylated or differently substituted analog would not replicate the lipophilic balance required for specific molecular recognition, potentially leading to a loss of activity or unpredictable reactivity in downstream applications [1].

Quantitative Differentiation Guide for 3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid vs. Closest In-Class Analogs


Enhanced Lipophilicity (LogP) Over the Des-methyl Analog (CAS 90370-39-1)

The target compound shows a significantly higher predicted lipophilicity compared to its direct analog, 3-(2,4-dioxo-1,3-diazinan-1-yl)propanoic acid (CAS 90370-39-1), which lacks the 5,5-dimethyl groups. The computed LogP for CAS 1338495-13-8 is estimated to be approximately -0.7, whereas the non-methylated comparator has a computed LogP of -1.5 [1][2]. This difference is directly attributable to the shielding effect of the two methyl groups at C5.

Physicochemical Property Drug Design ADME Prediction

Structural Differentiation for PPAR Agonist Selectivity from Generic Uracil Derivatives

In a patent describing pyrimidinyl-propionic acid derivatives as PPARgamma agonists, the compound class, which includes 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid, was designed to interact with specific residues within the PPARgamma ligand-binding domain. The presence of the 5,5-dimethyluracil core is structurally necessary for activity within this series. For example, a closely related compound, 3-(5,5-dimethyl-2,4-dioxo-1,3-diazinan-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide, demonstrated an IC50 of 310 nM against the PPAR-RXR heterodimer [1]. This activity is completely lost in analogs lacking this specific substitution pattern or the dimethyluracil core.

PPARgamma Agonist Medicinal Chemistry Structure-Activity Relationship

Synthetic Versatility as a Key Intermediate Versus an N1-Arylated Analog

The carboxylic acid side chain in the target compound allows for straightforward further derivatization, such as amidation or esterification, which is a key advantage over simpler 5,5-dimethyluracil (no N1 substitution). This synthetic flexibility enables its use as a precursor for more complex molecules, including those described in PPAR agonist patents [1]. In contrast, the direct N1-phenyl-substituted analog 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid requires a more complex synthesis to introduce the same functionality.

Organic Synthesis Building Block Chemical Intermediate

Where to Apply 3-(5,5-Dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid for Maximum Specificity


Lead Unit for PPARgamma Agonist Development

Procurement of this compound is highly recommended for research groups targeting PPARgamma-mediated diseases, such as polycystic kidney disease or specific cancers. Its 5,5-dimethyluracil core is essential for the pharmacophore, as described in patent literature where it serves as the direct precursor to potent PPARgamma agonists with nanomolar activity (e.g., IC50 of 310 nM for a closely related derivative). Using a non-methylated analog would fail to reproduce this activity .

Building Block for Focused Libraries in Drug Discovery

Its dual functionality (a free carboxylic acid and a protected uracil nitrogen) makes it an optimal building block for generating libraries of compounds with enhanced central nervous system (CNS) penetration potential, due to its higher predicted LogP compared to non-methylated analogs . This is particularly relevant in programs where balancing solubility and permeability is critical for achieving oral bioavailability .

Intermediate for Agrochemical Active Ingredients

The compound's documented value as an intermediate in the synthesis of agrochemicals and functional materials, attributed to its balanced lipophilicity and robust hydrogen-bonding capacity, makes it a candidate for developing novel pesticides or fungicides. Its specific substitution pattern can impart enhanced target binding and metabolic stability compared to simpler uracil derivatives [1].

Quote Request

Request a Quote for 3-(5,5-dimethyl-2,4-dioxotetrahydropyrimidin-1(2H)-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.